
2,6-Difluoro-4-iodobenzonitrile
Descripción general
Descripción
2,6-Difluoro-4-iodobenzonitrile is an organic compound with the molecular formula C7H2F2IN. It is a derivative of benzonitrile, where the benzene ring is substituted with two fluorine atoms at the 2 and 6 positions and an iodine atom at the 4 position. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-iodobenzonitrile typically involves halogenation and nitrile formation reactions. One common method is the iodination of 2,6-difluorobenzonitrile using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the starting material, 2,6-difluorobenzonitrile, is treated with iodine under controlled conditions. The process may be optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Difluoro-4-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in these reactions, often in the presence of a base like potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biphenyl derivative, while nucleophilic substitution with sodium azide would produce 2,6-difluoro-4-azidobenzonitrile.
Aplicaciones Científicas De Investigación
Chemical Research Applications
1. Building Block in Organic Synthesis
DFIB serves as a crucial building block in the synthesis of complex organic molecules. Its reactivity is primarily attributed to the iodine atom, which can undergo nucleophilic substitution reactions. This property allows chemists to introduce various functional groups into the aromatic ring, facilitating the construction of more complex structures.
2. Coupling Reactions
DFIB is particularly useful in coupling reactions, such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between DFIB and boronic acids, leading to the synthesis of biphenyl derivatives and other complex aromatic compounds. The presence of fluorine atoms enhances the electronic properties of the compound, making it more reactive in these transformations.
3. Modification of Biomolecules
In biological research, DFIB can be utilized to modify biomolecules. The introduction of fluorine and iodine substituents can alter the properties of nucleic acids or proteins, enabling studies on biological pathways and mechanisms. This application is particularly relevant in drug design and development.
Industrial Applications
1. Production of Advanced Materials
DFIB is employed in the production of advanced materials, including specialty chemicals and polymers. Its unique chemical properties allow for the development of materials with specific functionalities, such as increased thermal stability or enhanced electrical conductivity.
2. Pharmaceutical Development
In pharmaceutical chemistry, DFIB acts as an intermediate in the synthesis of various biologically active compounds. The ability to modify its structure through chemical reactions makes it a versatile compound in drug discovery and development processes.
Case Studies
-
Synthesis of Fluorinated Aromatic Compounds
A study demonstrated the successful use of DFIB in synthesizing fluorinated biphenyls through Suzuki coupling reactions. The resulting compounds exhibited enhanced pharmacological properties due to their structural modifications. -
Biological Activity Evaluation
Research involving DFIB as a modifier for nucleic acids showed promising results in altering binding affinities for specific proteins, suggesting potential applications in targeted drug delivery systems.
Mecanismo De Acción
The mechanism of action of 2,6-Difluoro-4-iodobenzonitrile in chemical reactions involves the activation of the iodine atom, making it a reactive site for substitution or coupling. The fluorine atoms influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound. In biological systems, the compound may interact with specific molecular targets, although detailed studies on its biological mechanism are limited.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Difluorobenzonitrile: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.
4-Iodobenzonitrile: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
2,6-Dichloro-4-iodobenzonitrile:
Uniqueness
2,6-Difluoro-4-iodobenzonitrile is unique due to the presence of both fluorine and iodine substituents, which confer distinct electronic and steric properties. This combination makes it particularly useful in synthetic chemistry for the formation of complex molecules and in applications requiring specific reactivity profiles.
Actividad Biológica
2,6-Difluoro-4-iodobenzonitrile (CAS No. 141743-50-2) is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article reviews its biological activity, including its molecular interactions, effects on cellular processes, and potential applications in drug discovery.
Molecular Structure:
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through non-covalent interactions such as halogen bonding and π-stacking. These interactions can lead to significant alterations in enzymatic activities and metabolic pathways.
Key Mechanisms:
- Enzyme Interaction: The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their functions. This can alter the conformation of these biomolecules, impacting their activity and the biochemical pathways they regulate.
- Gene Expression Modulation: It may influence gene expression by interacting with transcription factors or regulatory elements in DNA, thereby affecting protein synthesis within cells.
- Cell Signaling Pathways: The compound can modulate cell signaling pathways, which can lead to changes in cellular responses to environmental stimuli.
Cellular Effects
Research indicates that this compound affects various cellular processes:
- Cell Proliferation: At varying concentrations, the compound exhibits differential effects on cell growth and proliferation. Low doses may have minimal effects, while higher doses can significantly alter cellular functions and lead to cytotoxicity.
- Metabolic Pathways: The compound interacts with specific enzymes involved in metabolic processes, influencing the overall metabolic balance within cells.
Dosage Effects
Studies show that the biological effects of this compound are dose-dependent:
- Low Doses: Minimal observable effects on cellular function.
- High Doses: Significant changes in biochemical pathways; potential for toxic effects at elevated concentrations.
In Vitro Studies
In laboratory settings, this compound has been tested for its cytotoxic effects against various cancer cell lines. Notable findings include:
- Anti-Leukemic Activity: In a study evaluating compounds against human leukemia cell lines using the sulforhodamine B (SRB) assay, derivatives similar to this compound exhibited selective anti-leukemic properties with half-maximal growth inhibition (GI50) values below 10 nM against ABL-overexpressing K562 cells .
Compound | Cell Line | GI50 (µM) | TGI (nM) | LC50 (µM) |
---|---|---|---|---|
4a | HL-60 | 0.278 | 13500 | 5.25 |
4b | MOLT-4 | 0.494 | - | - |
5 | K562 | <0.010 | - | - |
Applications in Drug Discovery
The compound's ability to modulate enzyme activity and influence cell signaling makes it a candidate for further investigation in drug development:
Propiedades
IUPAC Name |
2,6-difluoro-4-iodobenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F2IN/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYZUODPVUYOOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F2IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401305144 | |
Record name | 2,6-Difluoro-4-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401305144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141743-50-2 | |
Record name | 2,6-Difluoro-4-iodobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141743-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluoro-4-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401305144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.